Quinoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antiproliferative, and enzyme inhibitory activities. Among these, 4-Hydroxy-6-methyl-2-phenylquinoline represents a class of compounds that have shown promise in various therapeutic areas. This comprehensive analysis will delve into the mechanism of action and applications of this compound, drawing from the findings of several research studies.
In the field of anticancer research, quinoline derivatives have shown significant potential. The antiproliferative evaluation of 4-anilino-8-methoxy-2-phenylquinoline derivatives has revealed that the position and nature of substituents on the quinoline ring are crucial for their activity. For example, compound 11, with a hydroxy substituent, exhibited high potency against colon and breast cancer cell lines, with growth inhibition attributed to S-phase cell cycle arrest2.
Quinoline derivatives have also been explored for their neuropharmacological properties. Isomeric tetrahydroisoquinolines have been synthesized and evaluated for dopamine D-1 antagonist activity, which is relevant for the treatment of disorders such as schizophrenia and Parkinson's disease. The introduction of certain substituents has been found to enhance the potency of these compounds as D-1 antagonists3.
In opioid receptor research, N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been designed as opioid receptor pure antagonists. These compounds have shown antagonist activity in in vitro assays, with selectivity and potency that make them interesting candidates for further development4.
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has highlighted the importance of blood-brain barrier penetration for the efficacy of anticancer agents. This compound has demonstrated potent apoptosis induction and efficacy in mouse xenograft cancer models, making it a promising clinical candidate for cancers that affect the central nervous system5.
Methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with quinoline derivatives, have been identified as inhibitors of tubulin polymerization, a mode of action shared by many cytostatic agents. These compounds have shown a range of activities from inactive to highly potent, with the most active derivatives disrupting microtubule assembly and potentially binding to the colchicine site on tubulin6.
4-Hydroxy-6-methyl-2-phenylquinoline is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. It is primarily studied for its potential applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent, along with uses in dye and pigment production.
The synthesis of 4-Hydroxy-6-methyl-2-phenylquinoline can be achieved through several methods, with the Friedländer synthesis being one of the most common approaches. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
The synthesis can also involve variations such as using different substituents on the aniline or carbonyl components to yield various derivatives .
The molecular structure of 4-Hydroxy-6-methyl-2-phenylquinoline can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The compound exhibits a planar structure due to conjugation within the quinoline ring system, which is essential for its biological activity .
4-Hydroxy-6-methyl-2-phenylquinoline participates in various chemical reactions:
The mechanism of action for 4-Hydroxy-6-methyl-2-phenylquinoline is not fully elucidated but involves interaction with various biological targets.
The compound has shown potential in anticancer, antimicrobial, and anti-inflammatory activities, indicating a broad spectrum of pharmacological effects .
These properties are crucial for determining its behavior in biological systems as well as its suitability for various applications .
4-Hydroxy-6-methyl-2-phenylquinoline has several significant applications:
The compound systematically named 4-Hydroxy-6-methyl-2-phenylquinoline (CAS Registry Number: 1148-49-8) belongs to the quinoline family of heterocyclic aromatic compounds. Its molecular formula is C₁₆H₁₃NO, corresponding to a molecular mass of 235.28 g/mol [1] [4]. The structure comprises a quinoline core (a fused benzene-pyridine system) with three substituents:
This compound exhibits tautomerism, existing predominantly as the 4-quinolone (lactam) form (6-methyl-2-phenylquinolin-4(1H)-one) rather than the hydroxyquinoline (lactim) form, as confirmed by spectroscopic and crystallographic analyses [4]. The MDL identifier MFCD02179767 further standardizes its chemical indexing.
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 6-Methyl-2-phenyl-1H-quinolin-4-one |
Systematic Name | 4-Hydroxy-6-methyl-2-phenylquinoline |
Molecular Formula | C₁₆H₁₃NO |
Molecular Weight | 235.28 g/mol |
CAS Registry Number | 1148-49-8 |
Other Names | 6-Methyl-2-phenyl-4-quinolinol; 4-Quinolinol, 6-methyl-2-phenyl- |
Nuclear Magnetic Resonance (NMR) Spectroscopy:While experimental NMR data for this specific compound is limited in the provided sources, predicted shifts based on analogous quinolines include:
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key vibrational modes include:
Mass Spectrometry:High-resolution mass spectrometry confirms the molecular ion peak at m/z 235.09917 ([M]⁺). Fragmentation patterns include loss of:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
FT-IR | 1665 cm⁻¹ (C=O), 3050 cm⁻¹ (Ar C–H), 2900 cm⁻¹ (CH₃) |
MS (ESI+) | [M+H]⁺ at m/z 236.10700; [M+Na]⁺ at m/z 258.08894 |
Predicted ¹³C NMR | C4=O (δ 165 ppm), C6-CH₃ (δ 21 ppm), C2 (δ 155 ppm) |
Thermal Stability:The compound exhibits a sharp melting point at 190°C (measured in benzene solvent) and a predicted boiling point of 442.0 ± 33.0°C at standard atmospheric pressure. Its solid-state density is estimated at 1.195 ± 0.06 g/cm³ [4].
Solubility Profile:As a crystalline solid, it displays:
Solubility increases with temperature due to endothermic dissolution kinetics. The lactam form enhances solubility in alkaline media via salt formation.
Acidity:The predicted pKa value is 4.35 ± 0.40, classifying it as a weak acid. This acidity arises from:
Tautomeric Equilibria:The compound exists in dynamic equilibrium between two primary forms:
Table 3: Tautomeric and Acid-Base Properties
Property | Lactam Form | Lactim Form |
---|---|---|
Dominant Environment | Solid state, non-polar solvents | Polar protic solvents |
Stabilizing Forces | N–H⋯O H-bonding; resonance | O–H⋯N H-bonding |
pKa (Conjugate Acid) | ~4.35 (N–H dissociation) | ~9.2 (O–H dissociation) |
Density functional theory (DFT) calculations confirm the lactam tautomer is ~10 kcal/mol more stable than the lactim form due to greater resonance energy and aromaticity preservation in the pyridone ring [3] [4]. The tautomeric equilibrium shifts toward the lactim form under strong alkaline conditions.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3